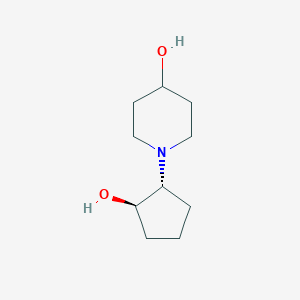
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol is a chemical compound characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to a piperidin-4-ol structure
Méthodes De Préparation
The synthesis of 1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the hydroxy group, and subsequent attachment to the piperidin-4-ol moiety.
Reaction Conditions: The reactions are generally carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and consistency in product quality.
Analyse Des Réactions Chimiques
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidin-4-ol moiety can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation, including temperature, pH, and reaction time.
Major Products: The major products formed from these reactions include various substituted piperidines, cyclopentanones, and cyclopentylamines.
Applications De Recherche Scientifique
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes.
Pathways Involved: It can affect signaling pathways, leading to changes in cellular functions and responses. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-Methoxybenzyl)piperidin-4-ol and rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride.
Uniqueness: The presence of the hydroxycyclopentyl group distinguishes it from other piperidin-4-ol derivatives, potentially offering different reactivity and biological activity profiles.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-hydroxycyclopentyl]piperidin-4-ol |
InChI |
InChI=1S/C10H19NO2/c12-8-4-6-11(7-5-8)9-2-1-3-10(9)13/h8-10,12-13H,1-7H2/t9-,10-/m1/s1 |
Clé InChI |
BBKNTCXCGBETJJ-NXEZZACHSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)O)N2CCC(CC2)O |
SMILES canonique |
C1CC(C(C1)O)N2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


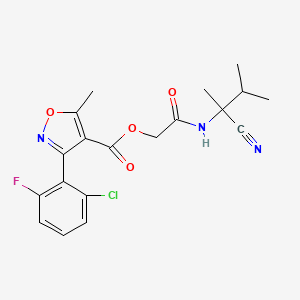
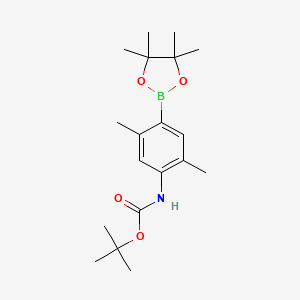
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)
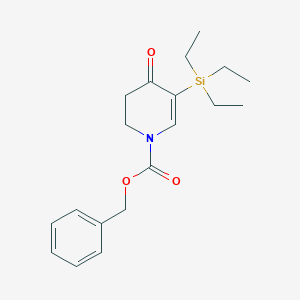

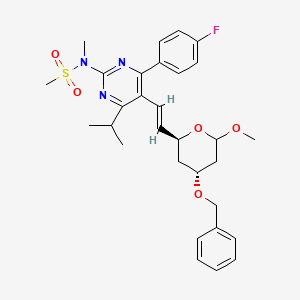
![6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281003.png)
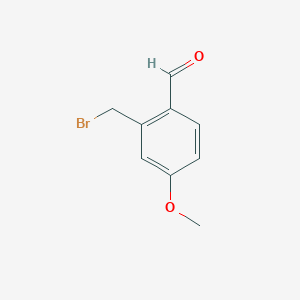
![6-(1-Benzofuran-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281008.png)
![racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B15281011.png)

![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)

